
1-(3-Methylphenyl)-1-(2-thienyl)methanamine
Vue d'ensemble
Description
1-(3-Methylphenyl)-1-(2-thienyl)methanamine, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. This compound was first synthesized in the 1940s, but its effects on the human body were not discovered until the early 2000s. MPA is known to have stimulant properties and is often used as a research chemical in scientific studies.
Mécanisme D'action
MPA acts as a dopamine and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and alertness in the individual.
Biochemical and Physiological Effects:
The increased levels of dopamine and norepinephrine in the brain lead to increased heart rate, blood pressure, and body temperature. MPA also leads to increased wakefulness and decreased appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPA in lab experiments is its stimulant properties, which make it useful in studies investigating the treatment of ADHD and narcolepsy. However, MPA has not been extensively studied, and its long-term effects on the human body are not well understood.
Orientations Futures
Future research on MPA could investigate its potential as a treatment for ADHD and narcolepsy. Additionally, studies could investigate the long-term effects of MPA on the human body and its potential for abuse. Further studies could also investigate the potential use of MPA in the treatment of other conditions such as depression and anxiety.
In conclusion, 1-(3-Methylphenyl)-1-(2-thienyl)methanamine, or 1-(3-Methylphenyl)-1-(2-thienyl)methanamineine (MPA), is a synthetic compound with stimulant properties that has been used in scientific research to investigate its effects on the central nervous system. While MPA has potential as a treatment for ADHD and narcolepsy, further research is needed to fully understand its long-term effects on the human body.
Applications De Recherche Scientifique
MPA has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of amphetamines and has been used in studies investigating the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
(3-methylphenyl)-thiophen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-4-2-5-10(8-9)12(13)11-6-3-7-14-11/h2-8,12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJLLSNXRMTERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B3307494.png)
![3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3307498.png)
![N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3307500.png)
![3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B3307501.png)
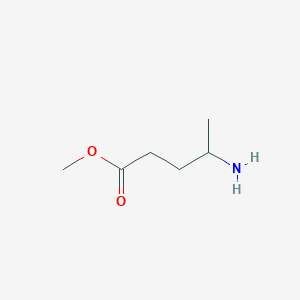
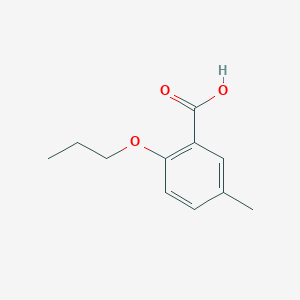

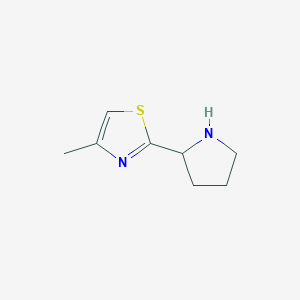
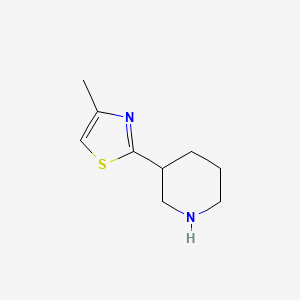


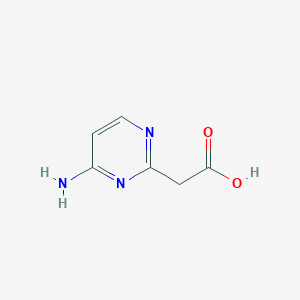
![Piperazine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3307575.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3307587.png)